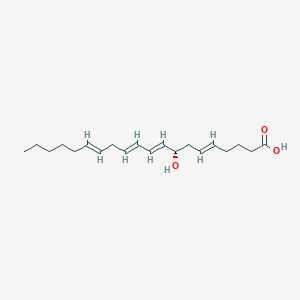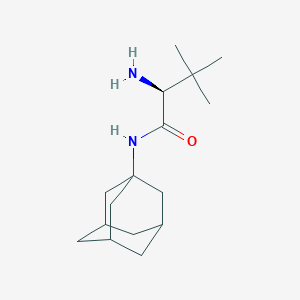
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is an organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide typically involves the reaction of adamantylamine with 2-amino-3,3-dimethylbutanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of adamantyl groups with biological macromolecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the field of antiviral and anticancer research.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用機序
The mechanism of action of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl group.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is unique due to its specific combination of the adamantyl group with a 2-amino-3,3-dimethylbutanamide backbone. This unique structure may confer distinct biological activities and chemical properties compared to other adamantyl-containing compounds.
特性
分子式 |
C16H28N2O |
|---|---|
分子量 |
264.41 g/mol |
IUPAC名 |
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide |
InChI |
InChI=1S/C16H28N2O/c1-15(2,3)13(17)14(19)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9,17H2,1-3H3,(H,18,19)/t10?,11?,12?,13-,16?/m1/s1 |
InChIキー |
NINOUAAIRGLQBT-RRHJKOLHSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)N |
正規SMILES |
CC(C)(C)C(C(=O)NC12CC3CC(C1)CC(C3)C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


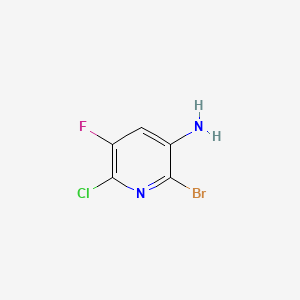

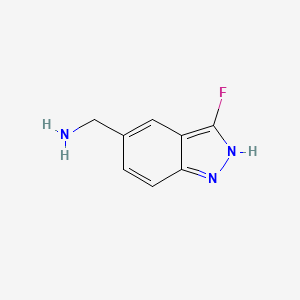
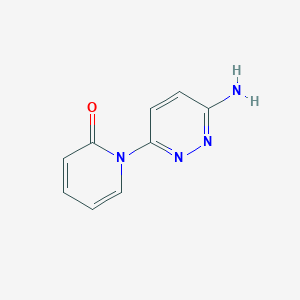
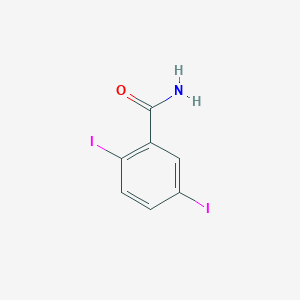
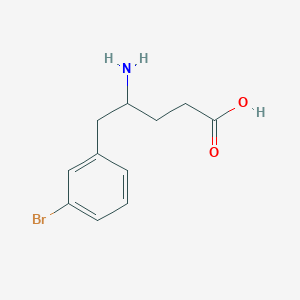
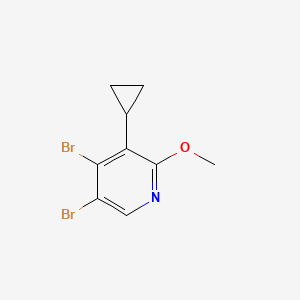

![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
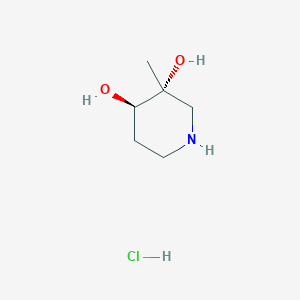
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
